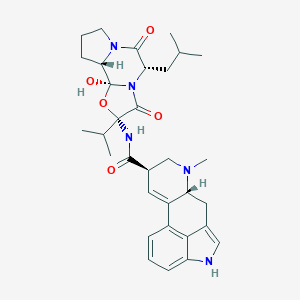

α-Ergocryptine

Vue d'ensemble

Description

- Deux isomères de l’ergocryptine existent : α-ergocryptine et β-ergocryptine .

Alpha-ergocryptine : est un alcaloïde ergopeptine dérivé du champignon ergot () ou du bouillon de fermentation. Il sert de précurseur à la synthèse de .

Applications De Recherche Scientifique

Medicine: Alpha-ergocryptine has several medical applications

Other Fields: Its applications extend to biology and industry.

Mécanisme D'action

- L’alpha-ergocryptine agit comme un agoniste du récepteur de la dopamine , ciblant spécifiquement les récepteurs D2.

- En inhibant la sécrétion de prolactine, il réduit la lactation et traite les affections associées.

Analyse Biochimique

Biochemical Properties

Alpha-Ergocryptine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with dopamine receptors, where alpha-Ergocryptine acts as an agonist. This interaction is significant in the modulation of neurotransmitter release and regulation of prolactin secretion. Additionally, alpha-Ergocryptine binds to alpha-adrenergic receptors, influencing vascular tone and blood pressure regulation .

Cellular Effects

Alpha-Ergocryptine affects various cell types and cellular processes. In neuronal cells, it modulates dopamine receptor activity, which influences cell signaling pathways and gene expression. This modulation can lead to changes in neurotransmitter release and synaptic plasticity. In endocrine cells, alpha-Ergocryptine reduces prolactin secretion by acting on dopamine receptors in the pituitary gland. This effect on prolactin secretion has therapeutic implications for conditions like hyperprolactinemia .

Molecular Mechanism

The molecular mechanism of alpha-Ergocryptine involves its binding to dopamine and alpha-adrenergic receptors. As a dopamine receptor agonist, alpha-Ergocryptine activates these receptors, leading to downstream signaling events that modulate neurotransmitter release and gene expression. Additionally, alpha-Ergocryptine’s interaction with alpha-adrenergic receptors results in vasoconstriction and regulation of blood pressure. These binding interactions and receptor activations are central to the compound’s pharmacological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of alpha-Ergocryptine can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that alpha-Ergocryptine maintains its activity over extended periods, but its efficacy may decrease due to gradual degradation. Long-term exposure to alpha-Ergocryptine in vitro and in vivo has demonstrated sustained effects on dopamine receptor activity and prolactin secretion .

Dosage Effects in Animal Models

The effects of alpha-Ergocryptine vary with different dosages in animal models. At lower doses, alpha-Ergocryptine effectively modulates dopamine receptor activity and reduces prolactin levels without significant adverse effects. At higher doses, toxic effects such as vasoconstriction, hypertension, and potential neurotoxicity have been observed. These dosage-dependent effects highlight the importance of careful dose management in therapeutic applications .

Metabolic Pathways

Alpha-Ergocryptine is involved in several metabolic pathways. It undergoes hepatic metabolism, primarily through the action of cytochrome P450 enzymes, particularly CYP3A4. The metabolism of alpha-Ergocryptine results in the formation of various metabolites, some of which retain pharmacological activity. These metabolic processes influence the compound’s bioavailability and duration of action .

Transport and Distribution

Within cells and tissues, alpha-Ergocryptine is transported and distributed through interactions with specific transporters and binding proteins. The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach target sites such as the brain and pituitary gland. Alpha-Ergocryptine’s localization and accumulation in these tissues are critical for its pharmacological effects .

Subcellular Localization

Alpha-Ergocryptine’s subcellular localization is essential for its activity and function. The compound is primarily localized in the cytoplasm and can interact with intracellular receptors and signaling molecules. Post-translational modifications and targeting signals may direct alpha-Ergocryptine to specific cellular compartments, enhancing its efficacy in modulating cellular processes .

Méthodes De Préparation

Voies de synthèse : La synthèse de l’alpha-ergocryptine implique plusieurs étapes, notamment la cyclisation et la formation de liaisons peptidiques.

Production industrielle : Les méthodes de production à l’échelle industrielle utilisent généralement des procédés de fermentation à l’aide de cultures d’ergot.

Analyse Des Réactions Chimiques

Réactions : L’alpha-ergocryptine peut subir diverses transformations chimiques, notamment des réactions d’oxydation, de réduction et de substitution.

Réactifs et conditions courants : Les réactifs et les conditions spécifiques dépendent des modifications souhaitées. Par exemple

Produits principaux : Ces réactions donnent des dérivés avec des groupes fonctionnels ou une stéréochimie modifiés.

Applications de la recherche scientifique

Médecine : L’alpha-ergocryptine a plusieurs applications médicales

Autres domaines : Ses applications s’étendent à la biologie et à l’industrie.

Comparaison Avec Des Composés Similaires

- L’unicité de l’alpha-ergocryptine réside dans son affinité spécifique pour les récepteurs et son profil thérapeutique.

- Des composés similaires incluent d’autres ergopeptines comme l’ergotamine et l’ergocristine.

Propriétés

IUPAC Name |

N-[2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H41N5O5/c1-17(2)12-25-29(39)36-11-7-10-26(36)32(41)37(25)30(40)31(42-32,18(3)4)34-28(38)20-13-22-21-8-6-9-23-27(21)19(15-33-23)14-24(22)35(5)16-20/h6,8-9,13,15,17-18,20,24-26,33,41H,7,10-12,14,16H2,1-5H3,(H,34,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDOTUXAWKBPQJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H41N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

575.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511-09-1 | |

| Record name | Ergocryptine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407319 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ergocryptine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169479 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

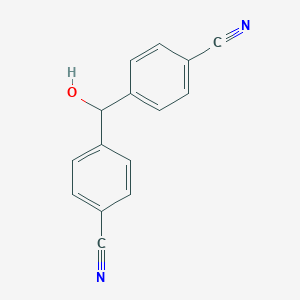

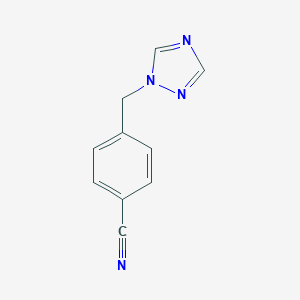

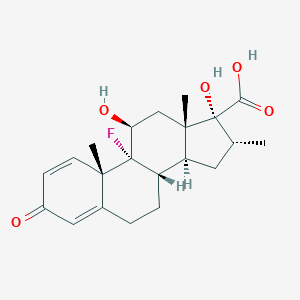

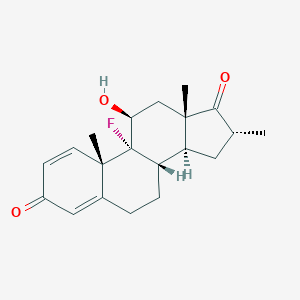

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

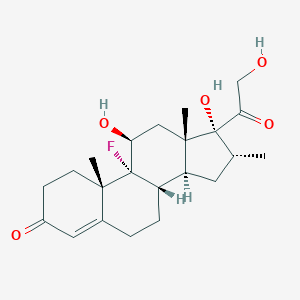

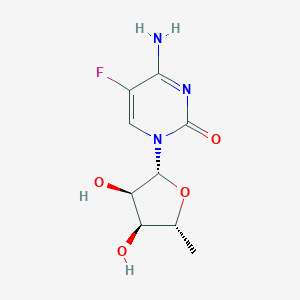

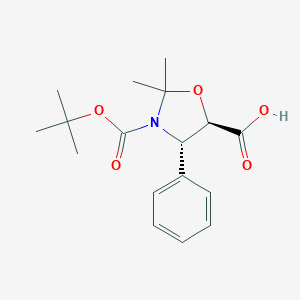

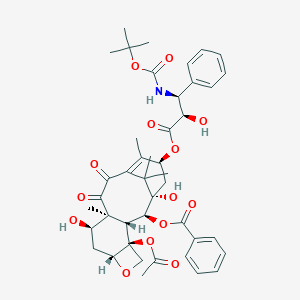

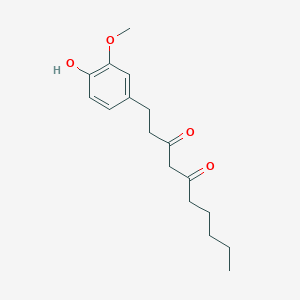

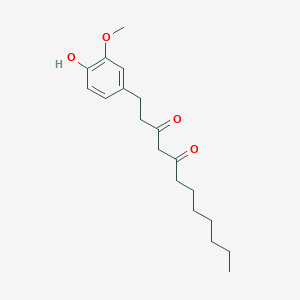

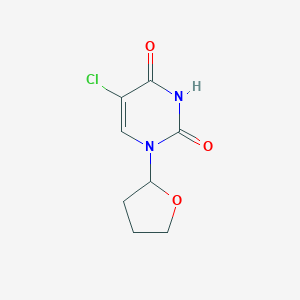

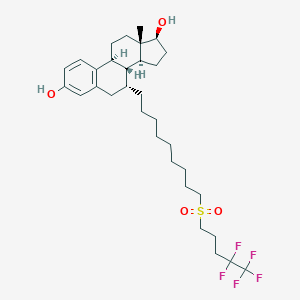

Feasible Synthetic Routes

Q1: How does ergocryptine exert its effects within the body?

A1: Ergocryptine primarily acts as a dopamine agonist, exhibiting a high affinity for dopamine D2 receptors. [, , , , , , ] This interaction triggers a cascade of downstream effects, primarily by inhibiting the secretion of prolactin from the pituitary gland. [, , , , , , ]

Q2: Can you elaborate on the role of dopamine and prolactin in relation to ergocryptine's activity?

A2: Dopamine, a neurotransmitter, plays a crucial role in regulating various physiological functions, including motor control, mood, and hormone secretion. Prolactin, a hormone primarily produced by the pituitary gland, is involved in lactation, reproduction, and immune system modulation. Ergocryptine, by mimicking dopamine's action at D2 receptors, effectively reduces prolactin release, leading to therapeutic benefits in conditions characterized by hyperprolactinemia. [, , , , , ]

Q3: What is the molecular formula and weight of ergocryptine?

A3: Ergocryptine has the molecular formula C32H41N5O5 and a molecular weight of 579.7 g/mol. []

Q4: Is there any available spectroscopic data that can provide further insights into the structure of ergocryptine?

A4: While specific spectroscopic data is not extensively discussed in the provided research papers, techniques like NMR and mass spectrometry are commonly employed for structural characterization of ergot alkaloids like ergocryptine. These techniques can provide valuable information about the compound's functional groups, stereochemistry, and fragmentation patterns, aiding in understanding its structure-activity relationships. [, ]

Q5: Are there specific formulation strategies employed to enhance the stability or bioavailability of ergocryptine?

A6: Formulation approaches, such as the use of specific salts (e.g., ergocryptine mesylate) and drug delivery systems, can be employed to optimize the compound's stability, solubility, and bioavailability. [, , ]

Q6: What in vitro and in vivo models are used to study the effects of ergocryptine?

A6: Researchers have employed a variety of in vitro and in vivo models to investigate ergocryptine's effects. These include:

- In vitro studies: Cultured rat pituitary cells [, ], bovine vascular smooth muscle cells [], and human hepatocytes [] have been used to understand ergocryptine's effects on hormone release, cell growth, and metabolism.

- In vivo studies: Animal models, particularly rats [, , , ], mice [, ], lambs [], and hamsters [], have been crucial in studying ergocryptine's impact on mammary tumorigenesis, prolactin secretion, and testicular function.

Q7: Have any clinical trials been conducted using ergocryptine? What were the key findings?

A8: Clinical trials have investigated ergocryptine's therapeutic potential in conditions like Parkinson's disease [], acromegaly [, ], and hyperprolactinemia. [] These trials have demonstrated ergocryptine's ability to reduce prolactin and growth hormone levels, leading to clinical improvements in some patients. [, , , , ]

Q8: What is known about the potential toxicity and safety profile of ergocryptine?

A9: While ergocryptine has shown therapeutic potential, it is crucial to acknowledge potential adverse effects. Research has highlighted the need for careful dose optimization and monitoring due to possible side effects. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.